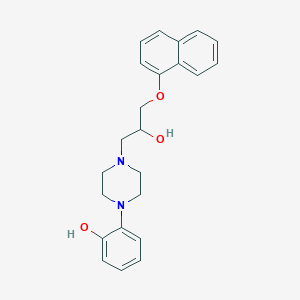
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol
Übersicht
Beschreibung
The compound “2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol” is a chemical compound with the molecular formula C23H26N2O3 . It is also known by the synonyms O-Desmethylnaftopidil and 1-Piperazineethanol .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C23H26N2O3/c26-19 (17-28-23-11-5-7-18-6-1-2-8-20 (18)23)16-24-12-14-25 (15-13-24)21-9-3-4-10-22 (21)27/h1-11,19,26-27H,12-17H2 . The Canonical SMILES representation is C1CN (CCN1CC (COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.5 g/mol . It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 378.19434270 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in PET Radioligand Studies
- The compound has been synthesized and evaluated for its potential use in PET radioligand studies. One study focused on a related cyclohexyl piperazine compound, exploring its properties as a sigma-2 receptor ligand. This compound exhibited rapid and homogeneous concentration in various brain structures in mouse models, indicating potential for brain imaging studies (Kassiou et al., 2005).
Antioxidant and Biological Activity
- Research has indicated that similar alkylaminophenol compounds, synthesized via the Petasis reaction, possess high antioxidant value, suggesting potential biological activity as drugs. Structural and theoretical analyses support these findings, highlighting the compound's possible use in therapeutic applications (Ulaş, 2020).
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
- A study on a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, demonstrated its ability to enhance nerve growth factor's stimulation of neurite outgrowths, which is significant for neurodegenerative disease research (Williams et al., 2010).
Anticancer Potential
- Investigation of NPB analogs, which include similar structural elements, showed specific inhibition of phosphorylation in human carcinoma cells. This inhibition is significant for understanding and potentially treating cancer, as these compounds show promise in decreasing cancer cell viability (Girimanchanaika et al., 2021).
Potential as Hypotensive Agents
- Some derivatives of this compound class have been explored as potential hypotensive agents, demonstrating significant activity in this area. This suggests the compound's relevance in cardiovascular research and treatment (Tandon et al., 2004).
Exploration in Supramolecular Assemblies
- The compound has been used in studies exploring supramolecular assemblies, indicating its utility in advanced materials science and nanotechnology (Chen & Peng, 2008).
Applications in Neurology and Psychopharmacology
- Derivatives of the compound have shown affinity for dopamine receptors, suggesting potential applications in neurology and psychopharmacology, particularly in the development of treatments for disorders like schizophrenia and depression (Dutta et al., 2004).
Safety And Hazards
The compound is associated with the hazard statements H302, H315, H319, H335, and the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBVIBLTYWRHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927573 | |
| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol | |
CAS RN |
132194-30-0 | |
| Record name | O-Desmethylnaftopidil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

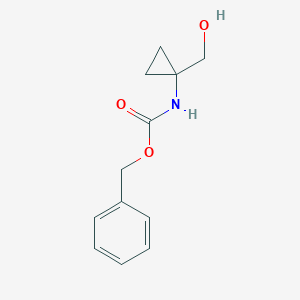
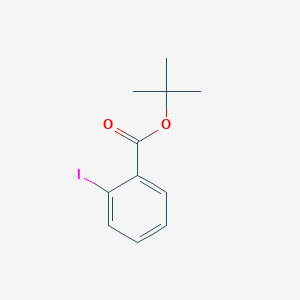
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
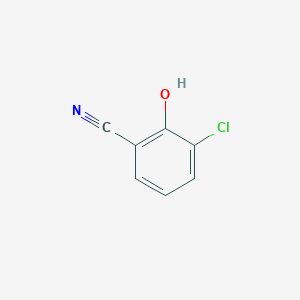
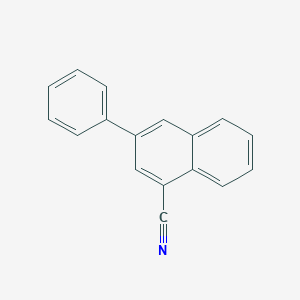
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
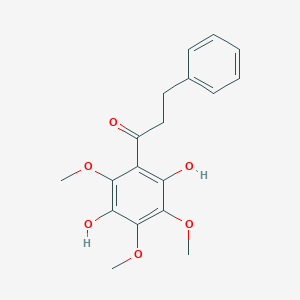
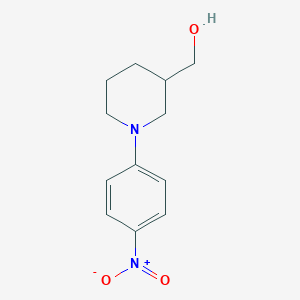
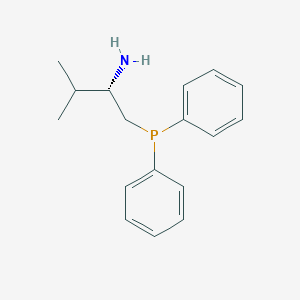
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)